Bis(diethyl-D-tartrateglycolato)diboron
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Overview
Description
Bis(diethyl-D-tartrateglycolato)diboron (CAS Number 312693-46-2) is a boron-containing compound. Its chemical formula is : this compound (CAS Number: 312693-46-2) is a boron-containing compound. Its chemical formula is C₁₆H₂₄B₂O₁₂ . The compound consists of two diethyl tartrate (glycolato) ligands coordinated to a central diboron core. The stereochemistry of the ligands contributes to its unique properties .
Preparation Methods
a. Synthetic Routes
The synthesis of Bis(diethyl-D-tartrateglycolato)diboron involves the reaction of diethyl tartrate with boric acid or boron trifluoride etherate. The resulting compound forms a stable chelate structure with two boron atoms.
b. Reaction Conditions
- Reagents : Diethyl tartrate, boric acid, or boron trifluoride etherate.
- Solvent : Organic solvents such as chloroform or dichloromethane.
- Temperature : Typically performed at room temperature or slightly elevated temperatures.
c. Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Bis(diethyl-D-tartrateglycolato)diboron participates in various reactions:
- Oxidation : It can undergo oxidation reactions, yielding boronic acids or esters.
- Reduction : Reduction of the compound leads to boron-containing derivatives.
- Substitution : The ligands can be replaced by other groups.
- Common Reagents : Boron-based reagents, reducing agents, and transition metal catalysts.
- Major Products : Boronic acids, esters, or other functionalized derivatives.
Scientific Research Applications
Bis(diethyl-D-tartrateglycolato)diboron finds applications in:
- Organic Synthesis : As a versatile boron source for Suzuki-Miyaura cross-coupling reactions.
- Medicinal Chemistry : Used in drug discovery due to its boron-containing pharmacophore.
- Materials Science : Incorporation into polymers and materials for enhanced properties.
- Catalysis : As a ligand in transition metal-catalyzed reactions.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In catalysis, it acts as a ligand, facilitating bond formation. In medicinal chemistry, it interacts with biological targets, influencing cellular processes.
Comparison with Similar Compounds
Bis(diethyl-D-tartrateglycolato)diboron stands out due to its chelating ligands and boron centers. Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron clusters.
Properties
IUPAC Name |
diethyl 2-[4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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